molecular formula C10H14N2O6 B045661 5-Hydroxymethyl-2'-deoxyuridine CAS No. 5116-24-5

5-Hydroxymethyl-2'-deoxyuridine

Cat. No. B045661
CAS RN: 5116-24-5
M. Wt: 258.23 g/mol
InChI Key: IPAVKOYJGUMINP-XLPZGREQSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxymethyl-2'-deoxyuridine can be accomplished through multiple methods. A notable approach involves the tosylation of 5-Hydroxymethyl-2'-deoxyuridine, leading to the formation of azidomethyl derivatives, which can then be converted into aminomethyl derivatives through catalytic hydrogenation (Shiau, Schinazi, Chen, & Prusoff, 1980). An alternative strategy for synthesizing protected 5-hydroxymethyl-2′-deoxycytidine phosphoramidite, useful for site-specific incorporation into oligonucleotides, involves a conversion that bypasses the need for temporary protecting groups (Hansen, Thalhammer, El-Sagheer, Brown, & Schofield, 2011).

Molecular Structure Analysis

The molecular structure of 5-Hydroxymethyl-2'-deoxyuridine has been elucidated using NMR spectroscopy, revealing that when paired with adenine or guanine in a DNA duplex, it can adopt specific configurations conducive to maintaining the structural integrity of DNA. These configurations include Watson-Crick geometry and a wobble configuration, depending on the pairing and environmental conditions (Mellac, Fazakerley, & Sowers, 1993).

Chemical Reactions and Properties

Chemical reactions involving 5-Hydroxymethyl-2'-deoxyuridine include its conversion to various derivatives, such as azidomethyl and aminomethyl forms, which exhibit biological activities including antiviral and cytotoxic effects. These modifications underscore the compound's versatility and potential for therapeutic applications (Shiau, Schinazi, Chen, & Prusoff, 1980).

Physical Properties Analysis

The physical properties of 5-Hydroxymethyl-2'-deoxyuridine, including its solubility, melting point, and stability, are crucial for its handling and application in various experimental and therapeutic contexts. However, detailed information on these properties requires further research and is closely related to the specific conditions under which the compound is synthesized and stored.

Chemical Properties Analysis

5-Hydroxymethyl-2'-deoxyuridine's chemical properties, such as its reactivity with other molecules, its role in DNA synthesis, and its incorporation into DNA, are central to its biological effects. Its ability to undergo modifications that affect cellular processes highlights its significance in understanding DNA damage and repair mechanisms as well as its potential therapeutic uses (Kahilainen, Bergstrom, & Vilpo, 1985).

Scientific Research Applications

  • Modified Nucleoside Synthesis : Kort et al. (1999) demonstrated the synthesis of a modified nucleoside, 5-(-D-glucopyranosyloxymethyl)-2′-deoxyuridine (-dJ), found in Trypanosoma Brucei DNA. This finding is significant for synthesizing biologically interesting -d (Kort et al., 1999).

  • DNA Repair and Forensic Applications : Sowers and Beardsley (1993) developed a method to synthesize oligonucleotides containing 5-HmdUrd at defined sites, which could benefit DNA repair and forensic sciences (Sowers & Beardsley, 1993).

  • Cancer and Viral Inhibition : Shiau et al. (1980) found that 5-(azidomethyl)-2'-deoxyuridine and related compounds are effective in inhibiting cancer growth and herpes simplex virus type 1 replication (Shiau et al., 1980).

  • Efficient Synthesis Method : Liu et al. (2022) presented a fast and economical method for synthesizing 5-hydroxymethylated derivatives of 2'-deoxyuridine, using acidic Amberlyst 15 resin at room temperature, offering potential applications across various fields (Liu et al., 2022).

  • Antileukemic Properties : Vilpo et al. (1987) studied 5-HmdUrd's antileukemic properties in vitro and in vivo, observing its potential in prolonging survival in mice with leukemia L1210 and its interaction with Ara-C (Vilpo et al., 1987).

  • Study of Base Reactivity in DNA : Burdzy et al. (2002) synthesized stable-isotope enriched 5-methylpyrimidines, including 5-HmdUrd, to study base reactivity in DNA, particularly examining the reactivity differences between thymine and 5-methylcytosine (Burdzy et al., 2002).

  • Detection Through Click Reaction : Xu et al. (2013) presented a one-step protocol for synthesizing 5-azidomethyl-2′-deoxyuridine from 5-HmdUrd, facilitating its detection through a click reaction (Xu et al., 2013).

  • DNA Incorporation and Quantification : Various studies have explored methods for incorporating 5-HmdUrd into DNA, as well as techniques for its quantification and analysis, highlighting its utility in experimental chemotherapy and DNA repair studies (Vilpo et al., 1987; Hansen et al., 2011; Guz et al., 2014; Rogstad et al., 2007).

  • Structural Analysis in DNA : Mellac et al. (1993) investigated the structures of base pairs with 5-HmdUrd in DNA using NMR spectroscopy, suggesting that hydrogen bonding between HMdU residues may stabilize aberrant base-pair configurations (Mellac et al., 1993).

Safety And Hazards

5-Hydroxymethyl-2’-deoxyuridine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

The future directions of 5-Hydroxymethyl-2’-deoxyuridine research could involve further studies on DNA oxidation damage and repair in living cells . There is also potential for improved synthesis methods and further exploration of its role as a biomarker for oxidative stress .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h2,6-8,13-15H,1,3-4H2,(H,11,16,17)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAVKOYJGUMINP-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965430
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(hydroxymethyl)pyrimidin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymethyl-2'-deoxyuridine

CAS RN

5116-24-5
Record name 5-Hydroxymethyl-2′-deoxyuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5116-24-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxymethyl-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005116245
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Record name 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(hydroxymethyl)pyrimidin-2(1H)-one
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Record name α-hydroxythymidine
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Record name 5-HYDROXYMETHYL-2'-DEOXYURIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,510
Citations
Z Djuric, LK Heilbrun, MS Simon… - … Journal of the …, 1996 - Wiley Online Library
… We therefore have examined the levels of 5-hydroxymethyl-2'-deoxyuridine, one type of oxygen free radical-induced DNA damage, in the DNA from the blood of women with breast …
AS Hansen, A Thalhammer, AH El-Sagheer… - Bioorganic & medicinal …, 2011 - Elsevier
… Such modifications1, 2 can arise from random base damage, or from enzyme-catalyzed modification, as in the case of 5-hydroxymethyl-2′-deoxyuridine 3 ( 5-HOMe dU) and its …
Number of citations: 35 www.sciencedirect.com
S Jang, SJ Raja, V Roginskaya… - Nucleic Acids …, 2023 - academic.oup.com
… Another important uracil moiety found in DNA is 5-hydroxymethyl 2-deoxyuridine (5-hmdU), which is created as a result of the direct oxidation of thymidine by the enzymatic activity of tet …
Number of citations: 3 academic.oup.com
GW Teebor, K Frenkel… - Proceedings of the …, 1984 - National Acad Sciences
… HeLa cells grown in the presence of [methyl3H]thymidine contained large amounts of 5-hydroxymethyl-2'deoxyuridine (HMdU) in their DNA. When the cells were grown in [6-3H]…
Number of citations: 160 www.pnas.org
Z Djuric, LK Heilbrun, S Lababidi, E Berzinkas… - … Biomarkers & Prevention, 2001 - AACR
… Levels of 5-hydroxymethyl-2′-deoxyuridine, one form of oxidative DNA damage, were … Mean levels of 5-hydroxymethyl-2′-deoxyuridine were significantly higher in blood of women …
Number of citations: 57 aacrjournals.org
LC Sowers, GP Beardsley - The Journal of organic chemistry, 1993 - ACS Publications
A method is described for the solid-phase synthesis of oligonucleotides containing the DNA oxidation damage product, 5-(hydroxymethyl)-2,-deoxyuridine (HMdU) at selected sites …
Number of citations: 50 pubs.acs.org
ER Kaufman - Somatic cell and molecular genetics, 1986 - Springer
… Abstract--Cellular and biochemical analyses of the toxic effects of the thymidine analog, 5-hydroxymethyl-2'-deoxyuridine (hmdUrd), were carried out using V79.5 Chinese hamster cells, …
Number of citations: 28 link.springer.com
S Mellac, GV Fazakerley, LC Sowers - Biochemistry, 1993 - ACS Publications
Revised Manuscript Received April 28, 1993 abstract: Base pairs with 5-(hydroxymethyl)-2'-deoxyuridine (HMdU) opposite either adenine or guanine in a seven-base oligonucleotide …
Number of citations: 48 pubs.acs.org
K Frenkel, J Karkoszka, T Glassman, N Dubin… - … , biomarkers & prevention …, 1998 - AACR
Human sera contain anti-5-hydroxymethyl-2'-deoxyuridine (HMdU; an oxidized thymidine) autoantibodies (aAbs), which are significantly higher in chronic inflammatory diseases. The …
Number of citations: 92 aacrjournals.org
L Kahilainen, D Bergstrom, L Kangas… - Biochemical pharmacology, 1986 - Elsevier
… Abstract--The toxicity and metabolism of a thymidine analogue, 5-hydroxymethyl-2'-deoxyuridine (5HmdUrd) were studied with human leukemia cells (HL-60) and with human platelets. …
Number of citations: 24 www.sciencedirect.com

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